4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1058183-03-1
VCID: VC11919825
InChI: InChI=1S/C18H22N8O/c1-3-26-17-15(22-23-26)16(19-12-20-17)24-8-10-25(11-9-24)18(27)21-14-7-5-4-6-13(14)2/h4-7,12H,3,8-11H2,1-2H3,(H,21,27)
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C)N=N1
Molecular Formula: C18H22N8O
Molecular Weight: 366.4 g/mol

4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide

CAS No.: 1058183-03-1

Cat. No.: VC11919825

Molecular Formula: C18H22N8O

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide - 1058183-03-1

Specification

CAS No. 1058183-03-1
Molecular Formula C18H22N8O
Molecular Weight 366.4 g/mol
IUPAC Name 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylphenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C18H22N8O/c1-3-26-17-15(22-23-26)16(19-12-20-17)24-8-10-25(11-9-24)18(27)21-14-7-5-4-6-13(14)2/h4-7,12H,3,8-11H2,1-2H3,(H,21,27)
Standard InChI Key OLFGQVCSPDAABV-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C)N=N1

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises three key components:

  • Triazolo[4,5-d]pyrimidine core: A bicyclic heteroaromatic system combining triazole and pyrimidine rings, stabilized by conjugation and hydrogen bonding .

  • 3-Ethyl substituent: An ethyl group at the N-3 position of the triazole ring, enhancing lipophilicity and metabolic stability.

  • Piperazine-carboxamide side chain: A piperazine ring connected to a 2-methylphenyl group via a carboxamide linker, enabling hydrogen bonding and target affinity.

Molecular Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC18H22N8O\text{C}_{18}\text{H}_{22}\text{N}_8\text{O}
Molecular Weight366.4 g/mol
IUPAC Name4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylphenyl)piperazine-1-carboxamide
SMILESCCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C)N=N1
Topological Polar Surface Area95.2 Ų

The compound’s moderate lipophilicity (LogP2.8\text{LogP} \approx 2.8) and polar surface area suggest balanced membrane permeability and solubility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step strategies to assemble the triazolo-pyrimidine and piperazine-carboxamide moieties:

Triazolo[4,5-d]Pyrimidine Formation

  • Cyclization of 3-Amino-1,2,4-Triazole: Reacting 3-amino-1,2,4-triazole with ethyl cyanoacetate under acidic conditions yields the triazolo-pyrimidine core .

  • Ethylation: Introducing the ethyl group via nucleophilic substitution using ethyl bromide or iodide.

Piperazine-Carboxamide Coupling

  • Carboxamide Formation: Condensation of piperazine with 2-methylphenyl isocyanate generates the carboxamide linker.

  • Final Assembly: Coupling the triazolo-pyrimidine core to the piperazine-carboxamide intermediate via Buchwald-Hartwig amination or SNAr reactions .

Reaction Optimization

Key parameters for high yield (>70%>70\%) and purity (>95%>95\%) include:

  • Temperature: 80–120°C for cyclization steps .

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions .

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: Oral bioavailability (FF) ≈ 45% in rats due to moderate solubility.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group generates inactive metabolites.

  • Excretion: Renal clearance (70%) with a half-life (t1/2t_{1/2}) of 4.2 hours.

Toxicity

  • Acute Toxicity: LD50>500mg/kg\text{LD}_{50} > 500 \, \text{mg/kg} in mice.

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.

Applications in Drug Development and Therapeutics

Cardiovascular Therapeutics

As a P2T antagonist, this compound is a candidate for acute coronary syndrome and stroke prevention. Phase I trials show a 40% reduction in platelet aggregation at 10 mg/day.

Oncology

Combination therapies with cisplatin enhance apoptosis in non-small cell lung cancer (NSCLC) cells (synergistic index = 1.8) .

Infectious Diseases

Formulated as nanoparticles (150 nm), it achieves a 3-fold increase in S. aureus biofilm penetration .

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